![molecular formula C13H17BrFN B1469924 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine CAS No. 1492223-82-1](/img/structure/B1469924.png)
1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as fluorobenzyl derivatives have been synthesized through reduction reactions .Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using various spectroscopic techniques . The compound likely contains a bromo- and fluoro-substituted benzyl group attached to a methylpiperidine ring.Chemical Reactions Analysis
The reactivity of bromo- and fluoro-substituted phenols in chemical reactions is highlighted by several studies. For instance, the chemoselective functionalization of a bromo-chloro-fluoropyridine compound has been described, which could be relevant to understanding the reactivity of this compound under various conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar halogenated phenols can be deduced from their molecular structure and reactivity .Scientific Research Applications
Synthesis and Derivative Development
Practical Synthesis Approaches : Research has demonstrated practical synthesis methods for derivatives of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine, highlighting their potential as intermediates in organic chemistry and pharmaceutical research. For example, an efficient synthesis process for related compounds involves key steps like lithium-bromine exchange, regioselective nitration, and palladium-catalyzed reactions, showcasing the versatility and utility of these compounds in developing novel chemical entities (Boros et al., 2007).
Radiolabeling for Diagnostic Applications : Derivatives of this compound have been explored in the development of radiolabeled compounds for potential diagnostic applications. One study describes the synthesis of a potent nonpeptide CCR1 antagonist radiolabeled with fluorine-18, indicating its application in medical imaging and diagnosis (Mäding et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(14)2-3-13(11)15/h2-3,8,10H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHWVUOLVBZFBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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